(2-Anilino-2-oxoethoxy)acetic acid
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Overview
Description
“(2-Anilino-2-oxoethoxy)acetic acid” is a chemical compound with the CAS Number: 22064-42-2 and a linear formula of C10H11NO4 . It has a molecular weight of 209.2 .
Molecular Structure Analysis
The InChI code for “(2-Anilino-2-oxoethoxy)acetic acid” is 1S/C10H11NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) . This code represents the molecular structure of the compound.Scientific Research Applications
Oxidation and Polymerization Studies
The oxidation of aniline, a related compound to (2-Anilino-2-oxoethoxy)acetic acid, has been extensively studied. For instance, Stejskal et al. (2008) explored the oxidation of aniline with ammonium peroxydisulfate in various acidic solutions, resulting in different products like conducting polyaniline nanogranules, nanotubes, or nonconducting oligoaniline microspheres, depending on the initial acidity of the medium (Stejskal et al., 2008). Another study by Konyushenko et al. (2006) also investigated the genesis of polyaniline nanotubes through the oxidation of aniline in acetic acid (Konyushenko et al., 2006).
Catalytic Acetoxylations
Wang et al. (2008) reported on the direct ortho-acetoxylations of anilides, a process catalyzed by Pd(OAc)2, where the amide group in anilides was used to convert aromatic sp(2) C-H bonds into C-O bonds in acetic acid, showcasing another potential application of related compounds (Wang et al., 2008).
Synthesis and Structural Studies
The synthesis of related compounds like 2-(2-Chloroethoxy) acetic acid by Hong-lin (2008) via the oxidation of 2-(2-chloroethoxy) ethanol in nitric acid provides insights into similar synthesis processes that could be applied to (2-Anilino-2-oxoethoxy)acetic acid (Hong-lin, 2008).
Catalytic Oxidation Studies
The catalytic oxidation of phenolic and aniline compounds using Fe3O4 nanoparticles, as reported by Zhang et al. (2009), presents a potential area of application for compounds like (2-Anilino-2-oxoethoxy)acetic acid, considering their structural similarities (Zhang et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(2-anilino-2-oxoethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDURDIZZUUDNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266480 |
Source
|
Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethoxy)acetic acid | |
CAS RN |
22064-42-2 |
Source
|
Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22064-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501266480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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